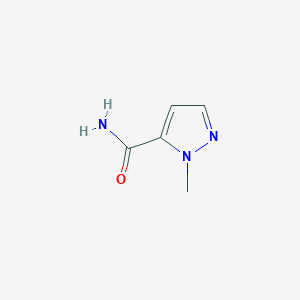

1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-pyrazole-5-carboxamide is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

This compound acts as an antagonist to the AHR . It inhibits TCDD-mediated nuclear translocation and DNA binding of AHR, and also inhibits TCDD-induced luciferase activity . This means that it prevents the activation of AHR, thereby blocking the downstream effects of AHR activation .

Biochemical Pathways

The AHR pathway is the primary biochemical pathway affected by this compound . The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the AHR pathway . By blocking AHR activation, it can potentially alter the course of diseases where AHR modulation plays a role .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s efficacy . Additionally, factors related to the microbiota and host metabolism, which can produce structurally diverse compounds that activate AHR, might also influence the action of this compound .

Biochemical Analysis

Cellular Effects

Some pyrazole derivatives have shown remarkable bioactivity, such as Chloantraniliprole and Tebufenpyrad . These compounds have been found to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Pyrazoles are known to interfere with a number of key life functions in certain organisms . For example, Fluxapyroxad, a pyrazole derivative, interferes with the production of succinate dehydrogenase, the complex II in the mitochondrial respiration chain, which in turn interferes with the tricarboxylic cycle and mitochondrial electron transport .

Temporal Effects in Laboratory Settings

Some pyrazole derivatives have shown potent fungicidal and insecticidal activity .

Metabolic Pathways

Some pyrazole derivatives are known to activate the aryl hydrocarbon receptor (AHR), driving the expression of xenobiotic metabolizing enzymes such as CYP1A1 .

Transport and Distribution

Some pyrazole derivatives are known to interfere with key life functions, suggesting they may be transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole with carbon dioxide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often require specific reagents and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

1H-pyrazole-5-carboxamide: Similar structure but lacks the methyl group at the nitrogen atom.

4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide: Contains additional amino and propyl groups, leading to different chemical properties.

Uniqueness

1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name |

2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKTVNIVSWSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities have been explored for 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A1: this compound derivatives have demonstrated promising activity against various targets, including:

- Phosphodiesterase 10A (PDE10A): Derivatives exhibiting exceptional PDE10A inhibitory effects have been explored as potential therapeutic agents for schizophrenia. []

- Androgen Receptor (AR): Certain derivatives have been investigated for their anti-prostate cancer activity by targeting AR signaling, a key driver in prostate cancer progression. []

- Insect Respiratory Complex I: Research has focused on designing insecticidal agents targeting insect respiratory complex I, drawing inspiration from commercial insecticides like tebufenpyrad and tolfenpyrad. []

- Parasitic Nematodes: Derivatives have been studied for anthelmintic activity against Haemonchus contortus, a parasitic nematode affecting sheep. []

Q2: What is known about the structure-activity relationships (SAR) of this compound derivatives?

A2: SAR studies have revealed crucial insights into the influence of structural modifications on biological activity:

- Insecticidal Activity: Introducing imine, oxime ether, oxime ester, and dihydroisoxazoline groups into the pyrazole-5-carboxamide scaffold significantly impacts insecticidal activity against various insect species. [, ] The specific structure-activity relationship varies depending on the target insect species.

- Anti-prostate Cancer Activity: Modifications based on lead compounds have led to the identification of derivatives with enhanced antiproliferative activity against prostate cancer cell lines. []

Q3: Have any toxicity concerns been associated with this compound derivatives?

A: Yes, a study highlighted an unexpected acute toxicity in a rodent model, despite the compounds lacking overt cytotoxicity in mammalian cell lines under standard in vitro conditions. [] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration, suggesting this mechanism as a potential contributor to the observed toxicity. This emphasizes the importance of incorporating mitochondrial toxicity assessments early in the drug discovery process.

Q4: What analytical techniques are employed for the characterization of this compound derivatives?

A4: Various analytical techniques are employed to characterize these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of the synthesized compounds. [, , ]

- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, confirming the molecular formula and structure of the compounds. [, , ]

Q5: What are the potential advantages of using polymer-supported reagents in the synthesis of this compound derivatives?

A: Utilizing polymer-supported reagents, such as polymer-bound activated esters, in the synthesis and purification of this compound libraries offers several advantages: [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2488387.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2488394.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![5-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B2488398.png)